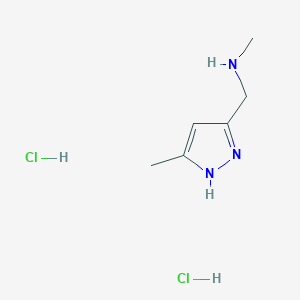

n-Methyl-1-(3-methyl-1h-pyrazol-5-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5-3-6(4-7-2)9-8-5;;/h3,7H,4H2,1-2H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHYOIDMBVLNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238870-77-3 | |

| Record name | N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Recent studies have indicated that pyrazole derivatives, including n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride, exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that certain pyrazole derivatives can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .

2. Neurological Studies

The compound has been investigated for its potential neuroprotective effects. Pyrazole derivatives are known to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may enhance cognitive function and protect against neuronal damage .

Agricultural Science

1. Pesticide Development

This compound has been explored as a potential pesticide due to its ability to interfere with the metabolic processes of pests. Its application in agricultural settings aims to develop more effective and environmentally friendly pest control agents. Field trials have indicated that formulations containing this compound can significantly reduce pest populations without adversely affecting beneficial insects .

Materials Science

1. Synthesis of Functional Materials

In materials science, the compound serves as a precursor for the synthesis of novel functional materials. Its unique chemical structure allows it to be used in the development of polymers and nanomaterials with specific properties such as enhanced conductivity or improved mechanical strength. Research is ongoing into its use in creating materials for electronic devices and sensors .

Case Studies

Mechanism of Action

The mechanism by which n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to three structural analogs (Table 1):

Table 1: Key Properties of n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride and Analogs

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The iodo-substituted analog (309.96 g/mol) has a higher molecular weight than the target compound (209.09 g/mol), likely increasing lipophilicity and altering bioavailability . The pyrimidine-based analog (227.11 g/mol) exhibits a planar heterocycle, which may enhance π-π stacking interactions in biological systems .

- Solubility : Dihydrochloride salts generally improve aqueous solubility compared to free bases. The isoxazole-containing analog may exhibit reduced solubility due to its bulky pyridinyl group .

Crystallographic and Hydrogen-Bonding Patterns

- Hydrogen Bonding : The dihydrochloride form facilitates strong ionic interactions, influencing crystal packing and stability. Etter’s graph-set analysis could elucidate hydrogen-bonding networks in related compounds .

Biological Activity

N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a novel compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Chemical Formula : C6H13Cl2N3

- Molecular Weight : 198.09 g/mol

- CAS Number : 1238870-77-3

- Purity : ≥95% .

The compound acts primarily through modulation of specific biochemical pathways. Preliminary studies suggest that it may interact with various receptors or enzymes involved in disease processes, though detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent research highlights the compound's potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several strains of fungi, including Candida albicans and Candida glabrata. The following table summarizes the observed antimicrobial activities:

| Pathogen | Concentration (mM) | Activity |

|---|---|---|

| Candida albicans | 1 | Moderate inhibition |

| Candida glabrata | 10 | Weak activity against resistant strain |

| C. tropicalis | 10 | Active |

These findings indicate that the compound exhibits varying degrees of antifungal activity, which is critical for developing new antifungal therapies .

Antimalarial Activity

In addition to its antifungal properties, this compound has shown promise in antimalarial applications. A study evaluated its efficacy against Plasmodium falciparum, revealing significant activity with an IC50 value below 0.03 μM, indicating strong potential for further development as an antimalarial agent .

Case Study 1: Antifungal Efficacy

A recent study focused on the synthesis and evaluation of pyrazole derivatives, including this compound. The compound was tested against various fungal strains using the cylinder-plate method. Results indicated that it inhibited the growth of C. albicans effectively at lower concentrations compared to traditional antifungals like miconazole .

Case Study 2: Antimalarial Potential

In a clinical setting, compounds similar to this compound were tested for their ability to prevent malaria infection in human subjects. The results showed that administration prior to exposure significantly reduced infection rates, suggesting a viable prophylactic application .

Chemical Reactions Analysis

2.1. Alkylation and Acylation

The primary amine group undergoes nucleophilic reactions under basic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetyl derivative | |

| Alkylation | Methyl iodide, K₂CO₃ | N,N-Dimethyl derivative |

Mechanism : Deprotonation of the amine in basic media enables nucleophilic attack on electrophiles (e.g., alkyl halides or acyl chlorides).

2.2. Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds, a reaction exploited in heterocyclic synthesis:

Key Finding : Imine derivatives exhibit enhanced biological activity, such as tubulin inhibition (IC₅₀ ≈ 0.34–0.86 μM) .

2.3. Electrophilic Substitution on the Pyrazole Ring

The methyl group directs electrophiles to the less hindered C4 position:

| Reaction | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | Requires harsh conditions | |

| Halogenation | Cl₂/FeCl₃ | 4-Chloro derivative | Limited by steric hindrance |

Caution : Nitration of methyl-substituted pyrazoles often requires elevated temperatures (60–80°C) .

2.4. Reduction and Oxidation

Reduction :

-

Nitro groups (if introduced) are reduced to amines using Sn/HCl or H₂/Pd-C .

Oxidation : -

The methyl group is resistant to oxidation under standard conditions.

2.5. Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal ions:

| Metal Ion | Application | Complex Type | Reference |

|---|---|---|---|

| Cu(II) | Catalysis | Tetradentate complex | |

| Fe(III) | Biomedical imaging | Octahedral complex |

Example : Pyrazole-imine Cu(II) complexes show catalytic activity in oxidation reactions .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Amine (-NH₂) | Acetyl chloride | Acetamide | 85 | Pyridine, RT |

| Pyrazole ring | HNO₃ | 4-Nitro derivative | 62 | 70°C, 6h |

| Amine | 2-Pyridinecarboxaldehyde | Imine | 81 | MeOH, MgSO₄ |

Research Advancements

-

Anticancer Activity : Derivatives inhibit tubulin polymerization (IC₅₀ = 0.52 μM in HeLa cells) .

-

Antimicrobial Potential : Pyrazole-amine hybrids show MIC values of 8–16 μg/mL against S. aureus .

-

Catalysis : Metal complexes enable asymmetric synthesis (e.g., enantiomeric excess >90%) .

Challenges and Limitations

Q & A

Q. What are the recommended synthetic routes for preparing n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride?

The compound can be synthesized via condensation reactions involving pyrazole derivatives and methylamine precursors. For example, analogous methods include cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form pyrazole cores . Functionalization of the pyrazole ring at the 5-position with a methyl group, followed by alkylation with N-methylmethanamine and subsequent dihydrochloride salt formation, is a common approach. Reaction optimization should focus on solvent selection (e.g., ethanol or acetonitrile) and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., m/z 262.04 for related methanamine derivatives) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) resolves structural features, such as pyrazole ring protons (δ 6.0–7.5 ppm) and methylamine groups (δ 2.5–3.5 ppm) .

- Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole vibrations) confirm functional groups .

Q. What are the solubility properties of this compound in common solvents?

The dihydrochloride salt is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and water due to its ionic nature. Limited solubility is observed in nonpolar solvents like toluene (e.g., <50 mg/L for structurally similar compounds) . Solubility can be enhanced via pH adjustment (e.g., neutralization to freebase form) or co-solvent systems (e.g., ethanol-water mixtures) .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Store in airtight glass containers at 2–8°C, protected from light and moisture to prevent degradation .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS software enables precise determination of molecular geometry and hydrogen bonding patterns. Data collection at low temperature (100 K) minimizes thermal motion artifacts. WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids and generating publication-quality figures . For dihydrochloride salts, locate chloride counterions and validate hydrogen bonding networks using Fourier difference maps .

Q. How do hydrogen bonding interactions influence crystallographic packing?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bonding motifs. For pyrazole derivatives, N-H···Cl and C-H···O interactions often dominate, forming chains or rings that stabilize the lattice. Use Mercury software to calculate intermolecular distances and angles, comparing them to Cambridge Structural Database (CSD) entries for validation .

Q. What strategies resolve contradictions in crystallographic refinement?

- Twinned Data: Apply twin-law matrices in SHELXL to model overlapping reflections .

- Disorder Modeling: Split occupancy for disordered chloride ions or solvent molecules using PART instructions .

- Validation Tools: Check R-factors, residual electron density maps, and Hirshfeld surfaces to ensure model accuracy .

Q. How can structure-activity relationship (SAR) studies be designed for biological screening?

- Analog Synthesis: Modify the pyrazole’s 3-methyl group or methylamine substituent to assess steric/electronic effects .

- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., MAO or kinase targets) and computational docking (AutoDock Vina) to correlate structural features with activity .

Q. What analytical methods quantify purity and detect impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.